molecular formula C24H33NO3 B11086872 1-(Morpholin-4-yl)-2-phenyl-3-(4-propoxyphenyl)pentan-3-ol

1-(Morpholin-4-yl)-2-phenyl-3-(4-propoxyphenyl)pentan-3-ol

Cat. No.: B11086872
M. Wt: 383.5 g/mol
InChI Key: MBJSJKWIMYOHPL-UHFFFAOYSA-N
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Description

1-MORPHOLINO-2-PHENYL-3-(4-PROPOXYPHENYL)-3-PENTANOL is a complex organic compound that features a morpholine ring, phenyl groups, and a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-MORPHOLINO-2-PHENYL-3-(4-PROPOXYPHENYL)-3-PENTANOL typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pentanol Backbone: Starting with a suitable pentanol derivative, functional groups are introduced to form the desired backbone.

    Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Morpholine Ring Addition: The morpholine ring can be added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

1-MORPHOLINO-2-PHENYL-3-(4-PROPOXYPHENYL)-3-PENTANOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials.

Mechanism of Action

The mechanism of action for 1-MORPHOLINO-2-PHENYL-3-(4-PROPOXYPHENYL)-3-PENTANOL would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: The compound might inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It could bind to specific receptors, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-MORPHOLINO-2-PHENYL-3-(4-METHOXYPHENYL)-3-PENTANOL
  • 1-MORPHOLINO-2-PHENYL-3-(4-ETHOXYPHENYL)-3-PENTANOL

Uniqueness

1-MORPHOLINO-2-PHENYL-3-(4-PROPOXYPHENYL)-3-PENTANOL is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H33NO3

Molecular Weight

383.5 g/mol

IUPAC Name

1-morpholin-4-yl-2-phenyl-3-(4-propoxyphenyl)pentan-3-ol

InChI

InChI=1S/C24H33NO3/c1-3-16-28-22-12-10-21(11-13-22)24(26,4-2)23(20-8-6-5-7-9-20)19-25-14-17-27-18-15-25/h5-13,23,26H,3-4,14-19H2,1-2H3

InChI Key

MBJSJKWIMYOHPL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC)(C(CN2CCOCC2)C3=CC=CC=C3)O

Origin of Product

United States

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